molecular formula C16H14ClN5 B8474654 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline

3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline

Cat. No.: B8474654
M. Wt: 311.77 g/mol
InChI Key: VURBEDYRWZHJTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline is a complex organic compound that features a pyrimidine ring substituted with a chloropyridinyl group and a methylbenzene diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline typically involves multi-step organic reactions. One common method starts with the preparation of 2-chloro-5-(chloromethyl)pyridine, which is then reacted with various primary aliphatic amines, hydrazine, and hydrazide to obtain the desired cyclization products . The reaction conditions often involve refluxing in suitable solvents and the use of catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include m-CPBA for oxidation, hydrogen gas with palladium catalysts for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 3-[4-(6-Chloropyridin-3-yl)pyrimidin-2-ylamino]-4-methylaniline include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H14ClN5

Molecular Weight

311.77 g/mol

IUPAC Name

3-N-[4-(6-chloropyridin-3-yl)pyrimidin-2-yl]-4-methylbenzene-1,3-diamine

InChI

InChI=1S/C16H14ClN5/c1-10-2-4-12(18)8-14(10)22-16-19-7-6-13(21-16)11-3-5-15(17)20-9-11/h2-9H,18H2,1H3,(H,19,21,22)

InChI Key

VURBEDYRWZHJTB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=C(C=C3)Cl

Origin of Product

United States

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